Sodium 2,3-dichlorobenzoate

Description

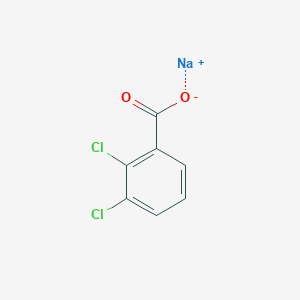

Sodium 2,3-dichlorobenzoate is the sodium salt of 2,3-dichlorobenzoic acid. chemicalbook.in It is characterized by a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 3 positions and a sodium carboxylate group. chemicalbook.invulcanchem.com This compound is part of the larger family of halogenated aromatic compounds, which are subjects of intense study across various chemical disciplines. While the acid form, 2,3-dichlorobenzoic acid, is a known intermediate metabolite of polychlorinated biphenyls (PCBs) and serves as a key intermediate in the synthesis of pharmaceuticals, the sodium salt form enhances solubility in aqueous solutions, a crucial property for various research applications. chemicalbook.in

The primary research interest in compounds like this compound stems from their role as building blocks in organic synthesis and as subjects in environmental and biological studies. The specific positioning of the chlorine atoms on the benzene ring influences the molecule's electronic properties, reactivity, and steric hindrance, making it a valuable model for studying the effects of halogen substitution. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWSUBAQHLVATO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635773 | |

| Record name | Sodium 2,3-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118537-84-1 | |

| Record name | Benzoic acid, 2,3-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118537841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis and Chemical Transformations of Sodium 2,3-Dichlorobenzoate

The formation of this compound is a straightforward chemical conversion, while investigations into novel approaches are intrinsically linked to the synthesis of its acidic precursor.

Established Reaction Pathways for Carboxylate Salt Formation

The most fundamental and widely established method for preparing this compound is through the direct neutralization of 2,3-dichlorobenzoic acid. This acid-base reaction is typically carried out by treating the acid with a sodium-containing base, most commonly sodium hydroxide (B78521).

In a typical laboratory or industrial procedure, 2,3-dichlorobenzoic acid is dissolved in an appropriate solvent, and an aqueous solution of sodium hydroxide is added. The reaction mixture is often stirred to ensure complete reaction. The product, this compound, can then be isolated by evaporation of the solvent. This method is also employed as a purification step, where the acid is extracted from an organic layer into an aqueous sodium hydroxide solution, leaving non-acidic impurities behind. chemicalbook.comchemicalbook.inchemicalbook.com The resulting aqueous solution of the sodium salt can then be used directly or acidified to recover the purified acid. chemicalbook.inchemicalbook.com

Synthesis of 2,3-Dichlorobenzoic Acid and Related Intermediates

The synthesis of 2,3-dichlorobenzoic acid is of significant industrial importance, and various routes have been developed from different precursors.

Precursor Chemistry and Synthetic Route Development

From 2,3-Dichloroiodobenzene: This method utilizes a Grignard reaction. 2,3-dichloroiodobenzene is reacted with magnesium to form the corresponding Grignard reagent. chemicalbook.comchemicalbook.inchemicalbook.com This organometallic intermediate is then carboxylated by reacting it with solid carbon dioxide (dry ice). chemicalbook.comchemicalbook.inchemicalbook.comguidechem.com Subsequent acidic workup yields 2,3-dichlorobenzoic acid with a reported yield of 77.6%. chemicalbook.comchemicalbook.inchemicalbook.com However, the starting material for this route can be expensive. guidechem.comgoogle.com

From 2,3-Dichlorotoluene (B105489): The methyl group of 2,3-dichlorotoluene can be oxidized to a carboxylic acid. One industrial method uses dilute nitric acid under pressure and high temperatures. Another approach involves the continuous liquid-phase oxidation using hydrogen peroxide as the oxidant and metal ion complexes as catalysts to first produce 2,3-dichlorobenzaldehyde (B127699), which can then be further oxidized. google.com

From o-Chloroaniline: A more complex, multi-step route starts with o-chloroaniline, which is converted to 3-chloroisatin. The isatin (B1672199) is then oxidized with hydrogen peroxide to give 2-amino-3-chlorobenzoic acid. This intermediate undergoes esterification, diazotization, a Sandmeyer chlorination, and finally hydrolysis to yield 2,3-dichlorobenzoic acid with a total yield of 49%. guidechem.com

The following table summarizes the primary synthetic routes to 2,3-Dichlorobenzoic Acid.

| Precursor | Key Intermediates | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 2,3-Dichloroaniline (B127971) | 2,3-Dichlorobenzonitrile (B188945) | 1. NaNO₂, HCl 2. CuCN 3. H₂SO₄, H₂O | >60% for nitrile step | guidechem.com |

| 2,3-Dichloroaniline | 2,3-Dichlorobenzaldehyde | 1. Diazotization 2. Myerwine Reaction 3. KMnO₄ | 45% (overall) | chemicalbook.comchemicalbook.inchemicalbook.comguidechem.com |

| 2,3-Dichloroiodobenzene | Grignard Reagent | 1. Mg, Ether 2. CO₂ (solid) 3. HCl (aq) | 77.6% | chemicalbook.comchemicalbook.inchemicalbook.com |

| 2,3-Dichlorotoluene | - | Dilute HNO₃, Heat, Pressure | Not specified | |

| o-Chloroaniline | 3-Chloroisatin, 2-Amino-3-chlorobenzoic acid | Multi-step process | 49% (overall) | guidechem.com |

Reaction Mechanism Elucidation in Dichlorobenzoic Acid Formation

The formation of 2,3-dichlorobenzoic acid involves several well-understood reaction mechanisms.

Diazotization and Sandmeyer Reaction: The synthesis from 2,3-dichloroaniline begins with diazotization, where the primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the subsequent Sandmeyer reaction, this diazonium salt is treated with a copper(I) cyanide, which catalyzes the replacement of the diazonium group with a cyanide group to form 2,3-dichlorobenzonitrile.

Grignard Reaction: The synthesis from 2,3-dichloroiodobenzene involves the formation of an organomagnesium halide (Grignard reagent). This reagent acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon dioxide. This forms a magnesium carboxylate salt, which upon protonation with a strong acid during workup, liberates the final carboxylic acid. chemicalbook.comchemicalbook.inchemicalbook.com

Nitrile Hydrolysis: The conversion of 2,3-dichlorobenzonitrile to 2,3-dichlorobenzoic acid is achieved through hydrolysis. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion.

Oxidation: The oxidation of 2,3-dichlorobenzaldehyde to 2,3-dichlorobenzoic acid using potassium permanganate (B83412) involves the transfer of oxygen atoms from the permanganate ion to the aldehyde. guidechem.com The reaction proceeds via a hydrated aldehyde intermediate, which forms a manganate (B1198562) ester that subsequently collapses to yield the carboxylate.

Derivatization Chemistry and Advanced Functional Group Interconversions

2,3-Dichlorobenzoic acid and its sodium salt serve as versatile starting materials for further chemical modifications. These transformations allow for the introduction of new functional groups, which is crucial for synthesizing more complex molecules.

Key derivatization reactions include:

Acid Chloride Formation: 2,3-Dichlorobenzoic acid can be readily converted to its more reactive acid chloride derivative, 2,3-dichlorobenzoyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). prepchem.comchemicalbook.com The resulting acid chloride is a valuable intermediate for synthesizing amides and esters.

Esterification: The carboxylic acid can be converted into its corresponding esters. For analytical purposes, such as gas chromatography, derivatization to butyl esters has been performed in the GC injection port. nih.gov Purification methods for the acid have also been described via the formation of its methyl ester. chemicalbook.inchemicalbook.com

Amidation and Amination: The direct amination of 2,3-dichlorobenzoic acid derivatives is possible. One route involves converting the acid to a benzoyloxycarbamate intermediate, which then undergoes an iron-catalyzed amination to introduce an amino group onto the aromatic ring, yielding products like 6-amino-2,3-dichlorobenzoic acid. In a different process, the sodium salt of 2,3-dichlorobenzoic acid (formed in situ) is reacted with ammonia (B1221849) in the presence of a copper catalyst at high temperatures and pressures to produce 2-amino-3-chlorobenzoic acid. google.com

Complex Formation: 2,3-Dichlorobenzoic acid has been used as a ligand to synthesize lanthanide complexes. ebi.ac.uk These complexes, such as [Ln(2,3-DClBA)₃bipy]₂, exhibit interesting spectroscopic properties. ebi.ac.uk

Nitrile Derivatization: The precursor, 2,3-dichlorobenzonitrile, can also undergo functional group interconversions, including Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. sigmaaldrich.com

The table below highlights key derivatization reactions.

| Starting Material | Reagents | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2,3-Dichlorobenzoic Acid | Thionyl chloride (SOCl₂) | 2,3-Dichlorobenzoyl Chloride | Acid Chloride Formation | prepchem.comchemicalbook.com |

| 2,3-Dichlorobenzoic Acid | tert-Butyl N-hydroxycarbamate, DCC, then TFA, FeSO₄·7H₂O | 6-Amino-2,3-dichlorobenzoic acid | Aromatic Amination | |

| 2,3-Dichlorobenzoic Acid | NaOH, NH₃, CuCl, Heat | 2-Amino-3-chlorobenzoic acid | Nucleophilic Aromatic Substitution | google.com |

| 2,3-Dichlorobenzoic Acid | Ln salt, 2,2'-bipyridine | [Ln(2,3-DClBA)₃bipy]₂ | Metal Complexation | ebi.ac.uk |

| 2,3-Dichlorobenzoyl Chloride | Metal cyanide, Alkali metal iodide | 2,3-Dichlorobenzoyl cyanide | Cyanation | wipo.int |

Esterification, Amidation, and Conjugation Strategies

The carboxyl group of 2,3-dichlorobenzoic acid is a prime site for modification, allowing for the formation of esters, amides, and other conjugates, which are often key steps in the synthesis of more complex molecules.

Esterification

The conversion of 2,3-dichlorobenzoic acid to its corresponding esters is a fundamental transformation. Standard methods such as direct Fischer esterification with an alcohol under acidic catalysis are commonly employed. For instance, reacting the acid with alcohols like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst yields the respective methyl or ethyl esters. vulcanchem.com For bulkier alcohols like tert-butanol (B103910), direct esterification with an acid catalyst like sulfuric acid can be used. Alternatively, the acid can be converted to the more reactive 2,3-dichlorobenzoyl chloride, which then readily reacts with alcohols. acs.orggoogle.com This two-step approach is often preferred for achieving high yields.

Table 1: Selected Esterification Reactions of 2,3-Dichlorobenzoic Acid Derivatives

| Ester Product | Starting Material | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-amino-3-chlorobenzoate | 2-Amino-3-chlorobenzoic acid | Dissolved in DMF, cooled to 5-10°C, mineral alkali added, followed by a methylating reagent. Stirred at room temperature for 4-8 hours. | Not specified | vulcanchem.com |

| Tert-butyl 2,5-dichlorobenzoate | 2,5-Dichlorobenzoic acid | Direct esterification with tert-butanol and H₂SO₄ or HCl catalyst, reflux. | 70-80% | |

| Methyl 4-bromo-3,5-dichlorobenzoate | Methyl 4-amino-3,5-dichlorobenzoate | Diazotization with NaNO₂ in HBr, followed by reaction with CuBr in HBr, refluxed for 2 hours. | Not specified (20g from 32g starting material) | chemicalbook.com |

Amidation

Amide synthesis from 2,3-dichlorobenzoic acid typically proceeds via activation of the carboxylic acid. The most common method involves converting the acid to 2,3-dichlorobenzoyl chloride using a chlorinating agent such as thionyl chloride. acs.orggoogle.com The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a primary or secondary amine to form the corresponding amide. For example, the reaction of 2,3-dichlorobenzoyl chloride with aniline (B41778) in benzene (B151609) produces 2,3-dichlorobenzanilide. acs.org This strategy is broadly applicable for creating a diverse range of amide derivatives.

Table 2: Amidation of 2,3-Dichlorobenzoic Acid

| Amide Product | Amine | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,3-Dichlorobenzanilide | Aniline | 1) 2,3-Dichlorobenzoic acid, thionyl chloride, pyridine (B92270) (cat.), reflux 45 min. 2) Benzene solution of acid chloride, aniline, reflux 10 min. | ~50-60% | acs.org |

| 2,3-Dichloro-p-toluide | p-Toluidine | 1) 2,3-Dichlorobenzoic acid, thionyl chloride, pyridine (cat.), reflux 45 min. 2) Benzene solution of acid chloride, p-toluidine, reflux 10 min. | ~50-60% | acs.org |

Conjugation Strategies

Beyond simple esters and amides, 2,3-dichlorobenzoic acid can be conjugated with more complex molecules. It has been used as a ligand in coordination chemistry. For instance, it can act as a primary ligand, along with a secondary ligand like 2,2'-bipyridine, to synthesize lanthanide complexes with the general formula [Ln(2,3-DClBA)₃bipy]₂. ebi.ac.uk In these complexes, the benzoate (B1203000) coordinates to the lanthanide metal ion, and the properties of the resulting complex are influenced by the specific lanthanide element used. ebi.ac.uk These conjugation strategies expand the utility of the dichlorobenzoate moiety into the realm of materials science and inorganic chemistry.

Exploration of Regioselective and Stereoselective Transformations

The directing effects of the chloro and carboxylate substituents on the benzene ring, as well as the potential for the dichlorobenzoate group to influence chiral outcomes, enable a range of selective transformations.

Regioselective Transformations

Regioselectivity is a critical aspect of the chemistry of 2,3-dichlorobenzoic acid, where reactions occur preferentially at one specific position.

C-H Amination: One notable example is the ortho-selective amination of the aromatic ring. The carboxylic acid can be converted into a reactive benzoyloxycarbamate intermediate. Subsequent iron-catalyzed amination directs an amino group to the 6-position, ortho to the carboxylate group, to form 6-amino-2,3-dichlorobenzoic acid. This regioselectivity is crucial for synthesizing specific substituted aniline derivatives.

C-H Allenylation: Ruthenium-catalyzed C-H activation provides another pathway for regioselective functionalization. In the presence of a ruthenium(II) catalyst, 2,3-dichlorobenzoic acid can react with propargylic acetates to yield allenylated products. rsc.orgnih.gov The reaction demonstrates selectivity, with functionalization occurring at the less sterically hindered ortho C-H bond (the 6-position).

Microbial Dehalogenation: In biochemical transformations, microorganisms can exhibit high regioselectivity. For example, Pseudomonas aeruginosa 142 can perform oxygenolytic ortho-dehalogenation, converting 2,4-dichlorobenzoate (B1228512) to 4-chlorocatechol, specifically removing the chlorine atom ortho to the hydroxyl group formed during the reaction. nih.gov This highlights the precise control achievable in biological systems.

Stereoselective Transformations

While this compound itself is achiral, its derivatives are employed in reactions where stereocontrol is essential.

Chirality Transfer: In the ruthenium-catalyzed C-H allenylation, if an optically active propargylic acetate (B1210297) is used as the starting material, the reaction can proceed with highly efficient chirality transfer. rsc.orgnih.gov This allows for the synthesis of axially chiral allenoic acids, where the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.orgnih.gov

Neighboring Group Participation: The 2,6-dichlorobenzoyl group (structurally related to the 2,3-isomer) has been studied as a participating group in glycosylation reactions. While ester groups at the 2-position of a glycosyl donor are expected to direct the formation of the 1,2-trans glycoside product via neighboring group participation, studies with a 2,6-dichlorobenzoate (B1236402) donor showed greatly varying stereoselectivity. sci-hub.ru This indicates that while the group influences the reaction, predictable stereocontrol is not guaranteed and is sensitive to other factors at the transition state. sci-hub.ru

Asymmetric Aminohydroxylation: In iron-catalyzed aminohydroxylation of olefins, functionalized hydroxylamines bearing a 2,4-dichlorobenzoyl group are used. nih.gov These transformations can be rendered enantioselective by using a chiral ligand with the iron catalyst, providing a method for asymmetric de-aromatization reactions and the synthesis of protected vicinal amino alcohols with high stereoselectivity. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the intricate details of molecular structure. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce structural information with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic compounds. hebmu.edu.cn It provides information on the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous assignment of the molecular structure. rsc.org In a typical analysis, the chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants are interpreted to piece together the connectivity of atoms. rsc.org

For Sodium 2,3-dichlorobenzoate, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the benzene (B151609) ring will exhibit specific splitting patterns and chemical shifts influenced by the positions of the two chlorine atoms and the carboxylate group. Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts being indicative of their electronic environment. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more definitive assignment of all proton and carbon signals. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.6 - 7.8 | - |

| H-5 | 7.3 - 7.5 | - |

| H-6 | 7.5 - 7.7 | - |

| C-1 (C-COO⁻) | - | 170 - 175 |

| C-2 (C-Cl) | - | 132 - 135 |

| C-3 (C-Cl) | - | 130 - 133 |

| C-4 | - | 128 - 131 |

| C-5 | - | 125 - 128 |

| C-6 | - | 130 - 133 |

| C=O | - | 170 - 175 |

Note: The predicted chemical shift ranges are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sairdg.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. ksu.edu.sa

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylate group (C=O stretching and O-C-O symmetric and asymmetric stretching), as well as vibrations associated with the dichlorinated benzene ring (C-H stretching, C=C stretching, and C-Cl stretching). Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information on the C-C and C=C bonds within the benzene ring. ksu.edu.sa The combination of both techniques provides a comprehensive vibrational profile of the molecule. irdg.org

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C=O stretching (carboxylate) | 1610 - 1550 | 1610 - 1550 |

| C=C stretching (aromatic ring) | 1600 - 1450 | 1600 - 1450 |

| O-C-O symmetric stretching | 1440 - 1360 | Weak or inactive |

| C-Cl stretching | 800 - 600 | 800 - 600 |

Note: These are general ranges and the exact frequencies can vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, often losing an electron to form a molecular ion (M+). chemguide.co.uk This molecular ion can then fragment into smaller, charged pieces. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, providing a unique mass spectrum. rsc.org

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities determined by the isotopic abundances. rsc.org The fragmentation pattern would likely involve the loss of the carboxylate group (as CO₂ or COONa) and potentially the chlorine atoms, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, allowing for the calculation of the elemental composition. rsc.org

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating components of a mixture and for the quantitative and qualitative analysis of individual compounds.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Electron Capture Detector)

Gas chromatography (GC) is a technique used to separate volatile compounds. For the analysis of this compound, it would first need to be derivatized to a more volatile form, such as its methyl ester. The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column.

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for compounds containing electronegative atoms, such as halogens. scioninstruments.comchromatographyonline.com Therefore, GC-ECD is an ideal method for the trace analysis of chlorinated compounds like the derivative of this compound. epa.govmeasurlabs.com The ECD works by measuring a decrease in a constant current caused by the capture of electrons by the electronegative analyte molecules. scioninstruments.com This high sensitivity makes GC-ECD particularly useful for environmental monitoring and residue analysis. measurlabs.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. jasco-global.comjmp.ir For this compound, which is a salt and thus non-volatile, HPLC is a more direct analytical method than GC.

A common approach for the analysis of this compound would be reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. jmp.ir The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is typically used for detection, as the benzene ring in the molecule absorbs UV light. researchgate.net

Quantitative analysis is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. jasco-global.com HPLC methods can be optimized for speed and efficiency, allowing for the rapid analysis of multiple samples. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.compages.dev This technique involves directing X-rays onto a single crystal of the substance. The subsequent diffraction pattern, a unique fingerprint of the crystal's internal structure, is analyzed to generate an electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. pages.dev

While specific crystallographic data for this compound is not prominently available in published literature, the analysis of closely related structures, such as Sodium 2-amino-3,5-dichlorobenzoate, provides a valuable model for its likely solid-state conformation. tandfonline.com The study of this analog revealed that the sodium salt crystallizes in the triclinic system with the space group P1. tandfonline.com In this structure, the sodium ions are coordinated by the carboxylate oxygen atoms of the dichlorobenzoate ligand and by water molecules, creating an octahedral arrangement. tandfonline.com This coordination leads to the formation of a polymeric structure. tandfonline.com

Table 1: Crystallographic Data for the Analog Compound Sodium 2-amino-3,5-dichlorobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.033(2) |

| b (Å) | 8.944(2) |

| c (Å) | 17.350(3) |

| α (°) | 76.72(3) |

| β (°) | 79.69(3) |

| γ (°) | 72.54(3) |

| Z | 4 |

Source: tandfonline.com

Crystal Packing Analysis and Intermolecular Interactions

The way molecules arrange themselves within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net These forces dictate the final structure and influence the material's physical properties. In the case of ionic organic salts like sodium dichlorobenzoates, the primary interactions are strong ionic bonds between the sodium cation (Na⁺) and the carboxylate anion (-COO⁻).

Polymorphism and Crystallinity Studies of Dichlorobenzoate Salts

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound have identical chemical compositions but differ in their molecular packing, which can lead to variations in physical properties like melting point and solubility. rigaku.comnih.gov The study of polymorphism is critical in the pharmaceutical and materials science fields.

The family of dichlorobenzoate salts exhibits significant structural diversity, crystallizing in various systems depending on the cation and the substitution pattern on the benzene ring. This diversity suggests that polymorphism could be a feature of these salts. For example, while the sodium salt of 2-amino-3,5-dichlorobenzoic acid is triclinic, the ammonium (B1175870) salt is monoclinic. tandfonline.com Other dichlorobenzoate salts, such as bis(creatininium 2,4-dichlorobenzoate) and piperazine-1,4-diium (B1225682) bis(2,4-dichlorobenzoate), also adopt different crystal systems. researchgate.netcolab.ws This structural variability underscores the influence of the counter-ion and intermolecular interactions on the resulting crystal lattice. A polymorph screen, which involves recrystallization from a wide range of solvents and conditions, is the standard method used to identify different crystalline forms of a substance. nih.gov

Table 2: Crystal Systems of Various Dichlorobenzoate Salts

| Compound | Crystal System | Space Group |

|---|---|---|

| Sodium 2-amino-3,5-dichlorobenzoate | Triclinic | Pī |

| Ammonium 2-amino-3,5-dichlorobenzoate | Monoclinic | P2₁/c |

| Bis(creatininium 2,4-dichlorobenzoate) | Triclinic | P1̅ |

| Piperazine-1,4-diium bis(2,4-dichlorobenzoate) | Monoclinic | P2₁/c |

| Isopropylaminium 4,5-dichlorobenzoate | Monoclinic | P2₁/n |

Computational Chemistry and Theoretical Studies

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are central to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. researchgate.net It is frequently used to calculate the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of substituted benzoic acids. nih.gov Studies on related molecules, such as 2,4-dichlorobenzoic acid and 3,4-dichlorobenzoic acid, have utilized the B3LYP method with basis sets like 6-31+G(d,p) and 6-311++G to achieve results that correlate well with experimental data. nih.govijastems.org

For 2,3-dichlorobenzoate, DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles of its most stable geometric configuration. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov These calculations reveal that charge transfer likely occurs within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are valuable for predicting chemical reactivity. researchgate.net These maps visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, thereby predicting how the molecule will interact with other reagents. nih.govresearchgate.net

Table 1: Representative Calculated Molecular Properties for Dichlorobenzoic Acid Isomers using DFT Note: This table is illustrative, based on published data for similar isomers, to represent the type of data generated for 2,3-dichlorobenzoate.

| Property | Method/Basis Set | Calculated Value (for 2,4-isomer) | Calculated Value (for 3,4-isomer) | Reference |

| Optimized Bond Length (C-Cl) | B3LYP/6-31+G(d,p) | ~1.74 Å | - | ijastems.org |

| Optimized Bond Angle (C-C-C) | B3LYP/6-31+G(d,p) | ~120° | - | ijastems.org |

| HOMO Energy | B3LYP/6-311++G | - | -6.9 eV | nih.gov |

| LUMO Energy | B3LYP/6-311++G | - | -2.1 eV | nih.gov |

| Energy Gap (HOMO-LUMO) | B3LYP/6-311++G | - | 4.8 eV | nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful for predicting reaction pathways and characterizing transition states. rsc.org Methods like Hartree-Fock (HF) have been applied to substituted benzoic acids to calculate their geometries and vibrational frequencies. ijastems.org While often less accurate than DFT for molecular properties, ab initio calculations are fundamental in theoretical investigations of reaction mechanisms. cdnsciencepub.comcdnsciencepub.com

For sodium 2,3-dichlorobenzoate, these methods can be used to model its formation or subsequent reactions. By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile for a reaction can be constructed. rsc.org This allows chemists to predict the feasibility of a proposed reaction, identify the rate-determining step, and understand the influence of the chloro-substituents on the reactivity of the carboxylate group. For instance, studies on the gas-phase acidity of substituted benzoic acids use high-level ab initio and DFT calculations to understand how ortho-substituents influence acidity, an effect not well-explained by simpler empirical models. mdpi.com These calculations can parse the contributions of inductive, resonance, and steric effects on the molecule's reactivity. cdnsciencepub.commdpi.com

Density Functional Theory (DFT) Calculations for Molecular Properties and Energetics

Molecular Modeling and Simulation Techniques

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, especially in condensed phases.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of 2,3-dichlorobenzoate involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. A key focus is the rotation of the carboxylic group relative to the benzene (B151609) ring.

Computational methods can map the potential energy surface (PES) by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.net This process identifies low-energy, stable conformers as well as the energy barriers that separate them. For ortho-substituted benzoic acids, interactions between the substituent (the chlorine atom at position 2) and the carboxylic group are particularly important in determining the preferred conformation. researchgate.net Studies have found that for substituted benzoic acids, conformers with the O=C-O-H dihedral angle close to zero are often more stable. mdpi.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov An MD simulation would be particularly insightful for understanding the behavior of this compound in a solvent, such as water. The simulation would model the explicit interactions between the sodium cation (Na+), the 2,3-dichlorobenzoate anion, and a large number of water molecules.

Conformational Analysis and Potential Energy Surface Mapping

Predictive Computational Tools in Chemical Synthesis and Design

Modern computational chemistry extends beyond analysis to prediction, actively guiding the synthesis of new compounds. rsc.org Software suites like ASKCOS integrate various data-driven models to assist in computer-aided synthesis planning (CASP). arxiv.org

For a target molecule like this compound, these tools can perform retrosynthetic analysis, breaking the molecule down into simpler, commercially available precursors. arxiv.org They leverage vast reaction databases and machine learning algorithms to suggest viable synthetic routes, predict the outcomes of potential reactions, and even recommend optimal reaction conditions. arxiv.org Furthermore, quantum chemical models can be used to predict atom- and bond-level descriptors that help in assessing the reactivity and stability of intermediates in a proposed synthetic pathway. arxiv.org This predictive power accelerates the research and development process by allowing chemists to evaluate synthetic strategies in silico before undertaking time-consuming and costly laboratory experiments. rsc.org

In Silico Reaction Pathway Scouting and Optimization

The synthesis and degradation of this compound involve complex chemical transformations. In silico reaction pathway scouting employs computational methods to explore potential reaction mechanisms, identify key intermediates and transition states, and optimize reaction conditions for improved yield and selectivity.

Reaction Synthesis Pathways: The industrial synthesis of 2,3-dichlorobenzoic acid, the precursor to its sodium salt, can be computationally modeled to enhance efficiency. A common route involves the oxidation of 2,3-dichlorotoluene (B105489). Density Functional Theory (DFT) is a primary method used to investigate such reaction landscapes. nih.govrsc.org For instance, DFT calculations at the B3LYP/6-311+G(d,p) level can be used to model the potential energy surface of the oxidation process, identifying the most energetically favorable pathway and potential byproducts. acs.org

Another modeled synthetic route is the selective halogenation of benzoic acid. Computational studies on the halogenation of benzoic acid derivatives help in understanding the directing effects of substituents and the energetics of different chlorination patterns. nih.gov While direct chlorination of benzoic acid typically yields a mixture of isomers, theoretical models can predict the isomer distribution under various catalytic conditions, aiding in the selective synthesis of the 2,3-dichloro isomer.

Degradation Pathways: Computational models are also crucial for studying the environmental fate and degradation of dichlorobenzoates. Theoretical studies have explored the degradation of related compounds like 3,4-dichlorobenzoate (B1239242) in coupled aerobic-anaerobic systems, suggesting that a "cooperative metabolism" between different bacterial types can enhance degradation efficiency. researcher.life DFT calculations can elucidate the mechanism of key degradation steps, such as reductive dehalogenation. For example, studies on benzoic acid hydrodeoxygenation on anatase TiO2 surfaces show that oxygen vacancy sites are highly active, proceeding through a hydride-mediated C-H bond formation. rsc.org Such models can be adapted to predict the microbial or photocatalytic degradation pathways of this compound, identifying the most likely breakdown products.

| Computational Method | Application Area | Key Findings & Predictions | Relevant Compounds Studied |

| Density Functional Theory (DFT) | Synthesis Optimization | Predicts energetically favorable reaction pathways and transition states for oxidation and halogenation reactions. nih.govrsc.org | Ortho-substituted benzoic acids, 2,3-Dichlorotoluene nih.gov |

| Microkinetic Modeling (MKM) | Catalytic Degradation | Determines rates of product formation and selectivity at different temperatures by using DFT-computed energies. rsc.org | Benzoic acid on TiO2 rsc.org |

| Pathway Prediction Software | Environmental Fate | Simulates metabolic pathways in microorganisms to predict biodegradation products. | 3,4-Dichlorobenzoate researcher.life |

Theoretical Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For this compound, QSAR models can predict its potential efficacy as an herbicide or its toxicity to various organisms.

QSAR models are mathematical equations of the form: Activity = f (Descriptors) . The "Descriptors" are numerical representations of molecular properties.

Key Molecular Descriptors for Benzoic Acids: Research on substituted benzoic acids has identified several descriptors that are critical for modeling their activity and toxicity. researchgate.netnih.gov

Lipophilicity (logP): This descriptor measures a compound's affinity for fatty or non-polar environments. It is crucial for predicting how a molecule will cross cell membranes. For benzoic acids, logP is often a key parameter in models predicting toxicity to aquatic organisms like Daphnia. nih.gov

Electronic Parameters (pKa, Hammett constants, ELUMO): These describe the electronic nature of the molecule. The acid dissociation constant (pKa) is vital, as the ionized and non-ionized forms of benzoic acids can have different toxic responses. nih.gov The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can also be used, with lower values often indicating higher reactivity or toxicity. nih.gov Hammett constants (σ) quantify the electron-donating or -withdrawing effect of substituents, which influences binding affinity to proteins like bovine serum albumin. nih.gov

Steric/Topological Descriptors (Taft's Es, Molar Volume): These descriptors account for the size and shape of the molecule. Steric parameters are important in modeling reaction rates, such as esterification, and can influence how a molecule fits into a biological receptor site.

QSAR Models for Dichlorobenzoates: While specific QSAR models for this compound are not widely published, models for related compounds provide a strong foundation for prediction. For example, the toxicity of various benzoic acids to the bacterium Vibrio fischeri and to Daphnia has been successfully modeled using a combination of logP and pKa or logP and ELUMO. nih.gov The herbicidal activity of benzoate (B1203000) compounds is also an area where QSAR is applied, correlating structural features with the ability to control plant growth. google.com A study on the toxicity of benzoic acid derivatives in rats developed a highly predictive model (R²=0.990) using descriptors such as LogP, surface area (SAG), and heat of formation (HoF). researchgate.net

| Descriptor Type | Specific Descriptor | Relevance to Activity/Toxicity | Example Application |

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Influences membrane transport and bioavailability. nih.gov | Predicting toxicity of benzoic acids to Daphnia magna. nih.gov |

| Electronic | pKa (Acid Dissociation Constant) | Determines the ionization state at a given pH, affecting toxicity and transport. nih.gov | Modeling pH-dependent toxicity. nih.gov |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons and its reactivity. nih.gov | Improving toxicity predictions for benzoic acids when combined with logP. nih.gov |

| Electronic | Hammett Constant (σ) | Quantifies the electronic effect of substituents on the aromatic ring, influencing receptor binding. nih.gov | Correlating binding constants of substituted benzoic acids to bovine serum albumin. nih.gov |

| Steric | Taft Steric Parameter (Es) | Describes the steric bulk of substituents, which can affect binding to active sites. | Modeling reaction rates of esterification for substituted benzoates. |

These theoretical approaches are instrumental in reducing the need for extensive experimental screening by prioritizing compounds and predicting their behavior based on molecular structure alone.

Environmental Biogeochemical Transformations and Degradation Research

Microbial Biodegradation Pathways and Enzymatic Mechanisms

Microbial activity is a primary driver in the degradation of chlorinated aromatic compounds. The breakdown of sodium 2,3-dichlorobenzoate is often initiated by specialized bacteria that can use it as a source of carbon and energy or transform it cometabolically.

The ability to degrade chlorinated benzoic acids is distributed among various microbial genera. Specific bacterial strains capable of metabolizing 2,3-dichlorobenzoate (2,3-DCBA) have been isolated, primarily from environments with a history of contamination from polychlorinated biphenyls (PCBs), for which chlorobenzoates are common breakdown products. pjoes.comrsc.orgtemple.edu

One notable example is Pseudomonas aeruginosa strain JB2, which was isolated from soil contaminated with PCBs. pjoes.com This strain is capable of utilizing 2,3-DCBA as its sole source of carbon. pjoes.comconicet.gov.ar Other studies have shown that bacteria from genera such as Alcaligenes and Cupriavidus are also significant in the degradation of various chlorobenzoates. researchgate.netwikipedia.org For instance, the genetically engineered strain Cupriavidus necator RW112, equipped with additional catabolic genes, demonstrated an enhanced ability to degrade a range of chlorinated compounds. wikipedia.org

Conversely, some microorganisms degrade larger chlorinated molecules, resulting in the formation of 2,3-DCBA as a metabolic byproduct. Studies on Alcaligenes eutrophus H850 showed it produces 2,3-dichlorobenzoic acid when breaking down the 2,5-chlorophenyl ring of certain tetrachlorobiphenyls. rsc.org Similarly, Alcaligenes sp. JB1 was found to produce 2,3-DCBA from the degradation of 2,2',3,3'-tetrachlorobiphenyl. asm.org Interestingly, this same strain was unable to further degrade the 2,3-DCBA it produced, highlighting the metabolic bottlenecks that can lead to the accumulation of such intermediates in the environment. asm.org

Table 1: Examples of Microorganisms Involved in the Transformation of 2,3-Dichlorobenzoate

| Microorganism/Strain | Role | Substrate(s) | Metabolite(s) | Citation |

|---|---|---|---|---|

| Pseudomonas aeruginosa JB2 | Degrader | 2,3-Dichlorobenzoate | 4-Chlorocatechol | pjoes.comconicet.gov.ar |

| Alcaligenes eutrophus H850 | Producer | 2,3,2',5'-Tetrachlorobiphenyl | 2,3-Dichlorobenzoic acid | rsc.org |

| Alcaligenes sp. JB1 | Producer | 2,2',3,3'-Tetrachlorobiphenyl | 2,3-Dichlorobenzoic acid | asm.org |

The aerobic microbial degradation of 2,3-dichlorobenzoate typically begins with an oxidative attack on the aromatic ring, followed by dehalogenation and ring cleavage.

The initial and critical step is catalyzed by a dioxygenase enzyme. pjoes.comconicet.gov.ar In the case of P. aeruginosa JB2, this is believed to be a specific halobenzoate dioxygenase that attacks the 2,3-DCBA molecule. pjoes.comconicet.gov.ar This oxygen-dependent reaction leads to the formation of a chlorinated catechol. Specifically, the metabolism of 2,3-DCBA has been shown to produce 4-chlorocatechol as the central intermediate. pjoes.comconicet.gov.ar

Once formed, the chlorocatechol undergoes aromatic ring cleavage. This is typically accomplished via a "modified ortho pathway". herts.ac.uknist.gov In this pathway, a catechol 1,2-dioxygenase cleaves the ring between the two hydroxyl groups to form a chloromuconic acid. Subsequent enzymatic steps involving a cycloisomerase, a hydrolase, and other enzymes eventually lead to the complete mineralization of the compound into central metabolic intermediates like succinate (B1194679) and acetate (B1210297), which can then enter the Krebs cycle. acs.org

Under anaerobic conditions, a different primary mechanism, reductive dehalogenation, is common for other chlorinated benzoates. nih.gov In this process, the chlorine substituent is removed and replaced by a hydrogen atom before the aromatic ring is cleaved. For example, anaerobic microbes have been shown to convert 3,5-dichlorobenzoate to 3-chlorobenzoate (B1228886) and subsequently to benzoate (B1203000). nih.gov

The genetic foundation for the degradation of chlorinated aromatic compounds is often complex and frequently involves genes located on mobile genetic elements such as plasmids. pjoes.comwikipedia.orgnist.gov This facilitates the spread of degradative capabilities within microbial communities.

In P. aeruginosa JB2, mutant studies suggest the presence of a specific halobenzoate dioxygenase necessary for the degradation of ortho-substituted chlorobenzoates like 2,3-DCBA. pjoes.comconicet.gov.ar This enzyme appears to be distinct from the benzoate dioxygenase used for non-halogenated benzoate. pjoes.comconicet.gov.ar

The genes encoding the enzymes for the subsequent breakdown of chlorocatechol intermediates are often found clustered together in operons. For example, the cbnABCD gene cluster, which codes for the chlorocatechol ortho-cleavage pathway, is found on a plasmid in Cupriavidus necator NH9. nist.gov The construction of genetically engineered strains like Cupriavidus necator RW112 involved the deliberate introduction of multiple catabolic gene clusters, including cbdABC (encoding a 2-halobenzoate dioxygenase) and tcbRCDEF (encoding chlorocatechol catabolic enzymes), to create a microbe with broad degradative abilities. wikipedia.org The catabolism of 2,6-dichlorobenzoate (B1236402) in Aminobacter sp. MSH1 is also encoded on a plasmid, which carries genes for Rieske mono-/dioxygenases and meta-cleavage dioxygenases. researchgate.netherts.ac.uk This modular nature of catabolic pathways, often plasmid-borne, is a key feature of microbial adaptation to xenobiotic compounds.

Biochemical Pathways of Halogenated Benzoate Degradation (e.g., dehalogenation, ring cleavage)

Abiotic Environmental Degradation Processes

In addition to microbial action, non-biological processes can contribute to the transformation of this compound in the environment, although these pathways are generally considered slower.

Photochemical degradation, or photolysis, is a major transformation process for many organic pollutants. pjoes.com This can occur through two primary mechanisms: direct photolysis, where the compound itself absorbs a photon of light, and indirect photolysis, where the compound reacts with highly reactive transient species generated by other light-absorbing molecules in the environment. pjoes.com

Studies on the engineered photocatalytic degradation of other chlorobenzoic acids using catalysts like titanium dioxide (TiO₂) show that these compounds can be effectively mineralized under UV light. These processes follow first-order kinetics and are influenced by factors such as pH and the presence of inhibitory anions like nitrate (B79036) and phosphate (B84403) in the water.

Hydrolysis is a chemical reaction with water that can break down certain organic compounds. For this compound, the aromatic carboxylate group is generally stable and resistant to hydrolysis under typical environmental conditions (e.g., pH 5-9). While the electron-withdrawing nature of the chlorine atoms can influence the electronic structure of the molecule, there is no evidence to suggest that hydrolysis is a significant abiotic degradation pathway for this compound in natural soil or water systems. Data for the hydrolysis rates of closely related isomers like 2,4-dichlorobenzoic acid are also not available, suggesting it is not considered a primary fate process. Other abiotic reactions, such as reductive dehalogenation, can occur in anoxic environments but are often mediated by mineral surfaces or reduced metals in conjunction with microbial activity, blurring the distinction between purely abiotic and biotic processes.

Photochemical Transformation in Aqueous and Atmospheric Phases

Environmental Fate and Transport Studies (Theoretical and Experimental)

The environmental fate and transport of this compound are governed by a combination of its chemical properties and the characteristics of the receiving environmental compartments. As a sodium salt, it readily dissociates in aqueous environments, releasing the 2,3-dichlorobenzoate anion, which is the primary form subject to transport and transformation processes. Research into its behavior, and that of structurally similar chlorobenzoates, provides insights into its environmental persistence, mobility, and ultimate degradation.

Persistence and Mobility in Diverse Environmental Compartments

The persistence and mobility of chlorinated benzoic acids in the environment are influenced by factors such as soil composition, moisture, and microbial activity. cambridge.org While specific data for the 2,3-isomer is limited, studies on other dichlorobenzoate and trichlorobenzoate compounds offer valuable context.

Persistence in Soil:

The persistence of benzoic acid herbicides can vary significantly. cambridge.org For instance, studies comparing various chlorinated benzoic acids found that 2,3,6-trichlorobenzoic acid (2,3,6-TBA) was among the most persistent, with its phytotoxicity remaining relatively unchanged for approximately 22 months under conditions of alternating moist and dry soil. cambridge.org In contrast, the herbicide dicamba (B1670444) (a methoxy-dichlorobenzoic acid) showed a decrease in phytotoxicity over time under similar conditions. cambridge.org The persistence of these compounds is often linked to their resistance to microbial degradation. cambridge.org For many chlorinated aromatic compounds, increased chlorine substitution can lead to greater recalcitrance. asm.org The degradation of these chemicals is often slower in soils with low microbial activity or under conditions that are not favorable for microbial growth.

The structure of the molecule plays a critical role. For example, anaerobic bacterial consortia that were capable of dechlorinating 2-chlorobenzoate (B514982) at the ortho position were unable to dechlorinate 2,3-dichlorobenzoate. nih.gov This highlights the specificity of microbial enzymes and suggests that under certain conditions, 2,3-dichlorobenzoate may be highly persistent.

Mobility in Soil and Water:

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. chemsafetypro.com The soil adsorption coefficient (Koc), which is normalized for organic carbon content, is a key parameter for predicting mobility. chemsafetypro.com Chemicals with low Koc values are generally more mobile and have a higher potential to leach into groundwater. chemsafetypro.com

Studies on the related herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) have shown that it has very little sorption to soil, indicating high mobility. nih.gov This mobility is attributed to its anionic nature at typical soil pH values, which causes it to be repelled by the negatively charged surfaces of clay and organic matter. Given that 2,3-dichlorobenzoate also exists as an anion in solution, it is expected to exhibit similarly high mobility in most soil types. However, sorption can increase in soils with higher organic carbon content. nih.gov The mobility of dichlorobenzoates can also be influenced by the presence of plants, which can affect the soil environment and microbial populations. researchgate.netacs.org

Table 1: Factors Influencing Persistence and Mobility of Chlorinated Benzoic Acids

| Factor | Influence on Persistence & Mobility | Relevant Findings | Citation |

| Soil Type | Higher clay and organic matter content can increase the sorption of some related compounds, potentially reducing mobility but sometimes increasing persistence. | For dicamba, the dosage required for phytotoxic effects increased with higher clay and organic matter content. | cambridge.org |

| Soil Moisture | Alternating wet and dry cycles can affect degradation rates differently than consistently moist conditions. | The phytotoxicity of 2,3,6-TBA and fenac remained high for about 22 months in soils with alternating moisture, while dicamba's toxicity decreased. | cambridge.org |

| Microbial Activity | The presence of specific microbial populations capable of degrading the compound is the primary driver of its breakdown. | Pseudomonas aeruginosa JB2 can degrade 2,3-dichlorobenzoate, but certain anaerobic consortia cannot. | nih.govnih.gov |

| Chemical Structure | The position and number of chlorine atoms on the benzene (B151609) ring heavily influence its susceptibility to microbial attack. | 2,3,6-TBA is highly persistent; 2,4-dichlorobenzoate (B1228512) was not degraded by sewage microflora that could degrade other isomers. | cambridge.orgasm.org |

Biotransformation Kinetics and Environmental Modeling

The breakdown of this compound in the environment is primarily a biological process driven by microorganisms. nmb-journal.com The study of biotransformation kinetics seeks to quantify the rates of these degradation processes, while environmental modeling uses this and other data to predict the compound's fate and transport on a larger scale. wur.nlwiley.com

Biotransformation Kinetics:

The microbial degradation of chlorobenzoates often begins with an oxygen-dependent attack mediated by dioxygenase enzymes. nih.govasm.org Research on Pseudomonas aeruginosa strain JB2, which was isolated from a polychlorinated biphenyl-contaminated soil, demonstrated its ability to use 2,3-dichlorobenzoate as a sole source of carbon and energy. nih.govasm.org

The degradation pathway in this bacterium involves the following key steps:

An initial attack by a halobenzoate dioxygenase enzyme. nih.gov

This reaction converts 2,3-dichlorobenzoate into a chlorinated catechol intermediate. nih.govasm.org Specifically, the metabolism of 2,3-dichlorobenzoate by this strain was found to produce 4-chlorocatechol. nih.govasm.org

The aromatic ring of the chlorocatechol intermediate is then cleaved, leading to further degradation. nih.gov

The kinetics of such transformations can sometimes be described by the Michaelis-Menten model, which relates the rate of the reaction to the substrate concentration. wur.nl Studies on the degradation of 3-chlorobenzoate (3CB) by Pseudomonas sp. strain B13 found that transformation rates at high concentrations followed Michaelis-Menten kinetics, but also indicated the presence of different transformation systems active at lower, environmentally relevant concentrations (nanomolar to micromolar ranges). wur.nl This suggests that the kinetics of 2,3-dichlorobenzoate degradation in the environment may be complex and dependent on its concentration.

In addition to bacterial degradation, phytotransformation can also occur. In one study, black nightshade and horseradish plant cells were able to transform 20-40% of the available 2,3-dichlorobenzoate within two weeks. researchgate.net

Environmental Modeling:

Environmental modeling is a crucial tool for predicting the fate and transport of chemicals in water, air, and soil. wiley.com These models integrate data on a compound's physical and chemical properties with information on environmental conditions to simulate its movement and transformation over time. epa.govnibio.no For this compound, a key modeling input would be its high potential mobility (low Koc) and its variable persistence (degradation half-life). chemsafetypro.comnih.gov

Models such as the Leaching Estimation and Chemistry Model (LEACHM) can be used to generate breakthrough curves that predict the movement of a substance through the soil column. nih.gov To accurately model the fate of 2,3-dichlorobenzoate, the following parameters would be essential:

Soil Adsorption Coefficient (Koc): To predict its partitioning between soil and water. chemsafetypro.com

Degradation Rate Constants (or Half-life, t½): To quantify its persistence in different compartments (e.g., aerobic soil, anaerobic sediment). nih.gov These rates are highly dependent on the presence of competent microorganisms like P. aeruginosa JB2. nih.gov

Water Solubility and Dissociation Constant: To determine its form and behavior in aqueous systems.

By integrating these kinetic and transport parameters, environmental models can estimate the potential for 2,3-dichlorobenzoate to leach into groundwater or be transported via surface runoff, providing a basis for risk assessment and environmental management. wiley.comepa.gov

Table 2: Microbial Degradation of 2,3-Dichlorobenzoate and Related Compounds

| Organism/System | Compound | Transformation Product(s) | Kinetic/Pathway Information | Citation |

| Pseudomonas aeruginosa JB2 | 2,3-Dichlorobenzoate | 4-Chlorocatechol | Utilized as a sole carbon source; initial attack by a dioxygenase. | nih.govasm.org |

| Anaerobic Consortia | 2,3-Dichlorobenzoate | Not dechlorinated | The consortia could dechlorinate 2,6- and 2,4-dichlorobenzoate but not the 2,3-isomer. | nih.gov |

| Pseudomonas sp. B13 | 3-Chlorobenzoate | Complete mineralization | Followed Michaelis-Menten kinetics at high concentrations (Km = 0.13 mM); other systems active at lower concentrations. | wur.nl |

| Black Nightshade & Horseradish | 2,3-Dichlorobenzoate | Unspecified metabolites | 20-40% transformation observed in 2 weeks in plant cell cultures. | researchgate.net |

Advanced Applications and Future Research Directions

Strategic Role as a Chemical Precursor in Complex Organic Synthesis

The chemical architecture of Sodium 2,3-dichlorobenzoate, featuring a carboxylate group and two chlorine atoms on a benzene (B151609) ring, makes it a strategic starting material or intermediate for the synthesis of more complex molecules. The parent compound, 2,3-dichlorobenzoic acid, is a recognized intermediate in the production of various high-value chemicals. guidechem.comchemdad.comchemicalbook.com

Synthesis of Fine Chemicals and Advanced Intermediates (e.g., for agrochemicals, dyes, specialty polymers)

2,3-Dichlorobenzoic acid, and by extension its sodium salt, serves as a key intermediate in the synthesis of a range of fine chemicals and specialized organic compounds. guidechem.com Its derivatives are utilized in the pharmaceutical, agrochemical, and dye industries.

In the pharmaceutical sector, 2,3-dichlorobenzoic acid is a crucial precursor for the synthesis of the anti-epileptic drug Lamotrigine. guidechem.comchemicalbook.com It is also used to create compounds that act as protein kinase inhibitors for treating autoimmune diseases and is an intermediate in producing specific drugs for arthritis. guidechem.com

The synthesis of agrochemicals, such as fungicides and pesticides, also utilizes halogenated benzoic acids as raw materials. guidechem.com While specific examples detailing the direct use of this compound are not extensively documented, its structural similarity to other dichlorinated benzoic acids used in these applications suggests its potential as a building block. For instance, the oxidation of 2,3-dichlorotoluene (B105489) yields 2,3-dichlorobenzoic acid, an industrially relevant process for creating these precursors.

In the dye industry, azo dyes, which account for over 60% of known synthetic dyes, are synthesized through a process involving a diazonium salt and a coupling component. google.com Halogenated benzoic acids can be functionalized to serve as these components, indicating a potential application for this compound in producing dyes and pigments. The development of polymeric coating compositions for seeds may also involve agrochemical actives and bulking agents derived from such precursors. google.com

Mechanistic Studies in Enzyme Catalysis and Inhibition

The interaction of chlorinated benzoates with microbial enzymes is a significant area of research, particularly for bioremediation. Understanding these mechanisms is crucial for developing processes to degrade environmental pollutants.

Substrate Specificity and Directed Enzyme Evolution

The ability of microorganisms to degrade halogenated aromatic compounds like this compound is highly dependent on the substrate specificity of their enzymes, particularly the initial dioxygenases that attack the aromatic ring. imrpress.commdpi.com

Several bacterial strains have demonstrated the ability to utilize 2,3-dichlorobenzoate as a substrate. Pseudomonas putida P111 can grow on 2,3-dichlorobenzoate, and Rhodococcus opacus 1CP is known to degrade various chlorobenzoates. asm.org In one study, genetically modified Pseudomonas fluorescens biosensors were specifically induced by 2,3-dichlorobenzoate (2,3-DiCBA), confirming it as a recognizable substrate for the enzymatic pathway. nih.govtandfonline.com The degradation of polychlorinated biphenyls (PCBs) by Alcaligenes eutrophus H850 can also yield 2,3-dichlorobenzoic acid as a metabolite, indicating that the enzymes in this strain can process the 2,3-dichloro substituted ring. ebi.ac.uk

The efficiency and range of these natural enzymes, however, can be limited. mdpi.com This is where directed evolution, a powerful protein engineering technique, becomes relevant. mdpi.comscispace.com By creating libraries of mutant enzymes and screening for improved function, researchers can enhance catalytic activity, stability, and substrate specificity. scispace.comacs.org For example, the substrate specificity of dienelactone hydrolase, an enzyme in the chlorocatechol degradation pathway, has been successfully altered through directed evolution to act on new substrates. acs.org This approach could be applied to the dioxygenases that recognize 2,3-dichlorobenzoate to create more efficient biocatalysts for bioremediation. scispace.comnih.gov

Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes)

The interaction between a small molecule like this compound and a biological macromolecule such as an enzyme is governed by non-covalent forces. wikipedia.org These interactions, including electrostatic forces, hydrogen bonds, and hydrophobic effects, determine how the substrate binds to the enzyme's active site. libretexts.orguomustansiriyah.edu.iq

The binding of this compound to an enzyme active site would involve a combination of these interactions. The negatively charged carboxylate group can form strong electrostatic interactions, or salt bridges, with positively charged amino acid residues like lysine (B10760008) or arginine. uomustansiriyah.edu.iq The aromatic ring and its chlorine substituents can engage in hydrophobic interactions with non-polar amino acid side chains and van der Waals forces. uomustansiriyah.edu.iq The specific positioning of the chlorine atoms influences the electronic properties of the ring and how it fits into the active site, which is a key determinant of substrate specificity. nih.gov Understanding these molecular interactions is fundamental for rational drug design and for engineering enzymes with new or improved functions. nih.govlibretexts.org

Development of Novel Analytical Methodologies and Sensor Technologies

The presence of chlorobenzoates as environmental pollutants, often arising from the microbial degradation of PCBs, necessitates the development of sensitive and selective methods for their detection. tandfonline.comresearchgate.net

Highly Sensitive and Selective Detection Systems for Environmental Monitoring

Advanced analytical techniques are crucial for monitoring environmental contaminants. For chlorobenzoic acids, methods like gas chromatography-mass spectrometry (GC-MS) after derivatization have been optimized to achieve low limits of quantification, in the range of 1 to 10 ng/g in soil. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool used for the determination of chlorinated acid residues in water, with limits of detection (LOD) as low as 0.02 µg/L. epa.gov

Beyond traditional chromatography, there is a growing interest in biosensors for rapid, cost-effective, and in-situ environmental monitoring. wikipedia.orgfrontiersin.orgfrontiersin.org A biosensor combines a biological component, such as an enzyme or a whole microorganism, with a physicochemical detector. wikipedia.org Genetically engineered microbial biosensors have shown great promise for detecting specific chlorobenzoates. For instance, a biosensor using a modified strain of Pseudomonas fluorescens (F113L::1180gfp) was developed to detect the bioavailability and degradation of PCBs by fluorescing in the presence of specific chloro-benzoic acid derivatives, including 2,3-dichlorobenzoate. nih.govtandfonline.com This system demonstrated a detection sensitivity of 0.1 ppm for 2,3-dichlorobenzoate. nih.gov Similarly, microbial sensors based on Rhodococcus opacus 1CP have been used to evaluate the cellular response to chlorobenzoates by measuring oxygen consumption, providing another avenue for developing detection systems. imrpress.commdpi.com These technologies offer the potential for real-time monitoring of pollutants and the effectiveness of bioremediation efforts. nih.govwikipedia.org

Table of Mentioned Compounds

Integration with Automation and High-Throughput Screening Platforms

The integration of chemical compounds like this compound and its derivatives into automated and high-throughput screening (HTS) platforms is a critical step in modern drug discovery and materials science. HTS allows for the rapid testing of vast libraries of chemical compounds to identify those with desired biological activity or physical properties. rsc.org These automated systems are essential for improving the efficiency, scalability, and reproducibility of screening cascades. nih.gov

In the context of drug discovery, HTS platforms enable the systematic evaluation of compound libraries, which could include various dichlorobenzoate derivatives, against biological targets such as enzymes or receptors. rsc.orgpsu.edu For instance, HTS was utilized to screen a library of approximately 6,800 compounds to identify novel inhibitors of the SARS-CoV 3CL protease. psu.edu Similarly, automated patch clamp (APC) platforms, a form of HTS, are used for screening compounds against ion channels, which are significant drug targets. nih.govsbdrugdiscovery.com These systems can achieve a daily throughput of thousands of data points, generating robust and reliable data to advance research campaigns. nih.gov

The process of identifying lead compounds is accelerated through the use of modular automated platforms that feature collaborative robotics and adaptive scheduling software. nih.gov Beyond biological activity, HTS can also be employed to determine key physicochemical properties, such as the aqueous solubility of candidate compounds with various excipients, a process that is significantly faster and less material-intensive than traditional manual methods. recipharm.com A well-designed HTS approach allows researchers to systematically explore a wide range of variables, quickly identifying promising candidates like dichlorobenzoate derivatives for further development. unchainedlabs.com

Table 1: High-Throughput Screening (HTS) Workflow for Chemical Derivatives

| Stage | Description | Key Technologies |

| Library Management | Curation and storage of a diverse collection of chemical compounds, including derivatives of dichlorobenzoate. | Automated compound stores, liquid handlers. |

| Assay Development | Creation of a robust and sensitive test to measure the desired activity or property (e.g., enzyme inhibition, receptor binding, cell viability). sbdrugdiscovery.com | Miniaturized assay plates (e.g., 384-well), sensitive readers (e.g., fluorescence, luminescence). |

| High-Throughput Screen | Rapid, parallel testing of the entire compound library using the developed assay. nih.gov | Fully automated robotic platforms, integrated liquid handlers and readers. |

| Data Analysis | Computational analysis of large datasets to identify "hits" – compounds that meet predefined activity criteria. | Specialized software for data visualization and statistical analysis (e.g., calculating Z' factor). nih.gov |

| Hit Confirmation | Re-testing of initial hits to confirm their activity and rule out false positives. | Automated and manual follow-up assays. |

Interdisciplinary Research Frontiers and Sustainable Chemistry

Green Chemistry Approaches to Dichlorobenzoate Synthesis and Application

The synthesis of 2,3-dichlorobenzoic acid, the precursor to this compound, has traditionally involved methods with significant environmental drawbacks. One common route involves the diazotization and Sandmeyer cyanation of 2,3-dichloroaniline (B127971), followed by hydrolysis with concentrated sulfuric acid. guidechem.com This process utilizes highly toxic cyanide, which poses serious environmental and safety risks. guidechem.com Another method, the reaction of a Grignard reagent formed from 2,3-dichloroiodobenzene with dry ice, is hampered by expensive and difficult-to-obtain raw materials. guidechem.com

In response to these challenges, research has focused on developing more environmentally friendly, or "green," synthesis routes. One such improved method starts with o-chloroaniline. guidechem.com This multi-step process includes the reaction with trichloroacetaldehyde hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, cyclization with concentrated sulfuric acid to form 3-chloroisatin, oxidation with hydrogen peroxide to yield 2-amino-3-chlorobenzoic acid, followed by esterification, diazotization, Sandmeyer chlorination, and finally hydrolysis to produce 2,3-dichlorobenzoic acid. guidechem.com While complex, this route's advantages include cheap, readily available raw materials, milder reaction conditions, and the avoidance of highly toxic cyanide, achieving a total yield of 49%. guidechem.com The use of hydrogen peroxide as an oxidizing agent is a notable green feature, as its by-product is water. guidechem.com The development of such sustainable synthetic pathways is crucial for reducing the environmental impact of producing important chemical intermediates. google.com

Table 2: Comparison of Synthesis Routes for 2,3-Dichlorobenzoic Acid

| Synthesis Route | Key Reagents | Advantages | Disadvantages / Green Chemistry Concerns | Yield |

| From 2,3-dichloroaniline | 2,3-dichloroaniline, Sodium nitrite (B80452), Cuprous cyanide, Concentrated sulfuric acid | Relatively low-cost materials. guidechem.com | Use of highly toxic cyanide, harsh reaction conditions (concentrated acid). guidechem.com | Not specified |

| From 2,3-dichloroiodobenzene | 2,3-dichloroiodobenzene, Magnesium, Dry ice (solid CO2) | High yield in the final carboxylation step (77.6%). chemicalbook.comchemicalbook.com | Expensive and less accessible raw materials. guidechem.com | 77.6% (carboxylation step) chemicalbook.comchemicalbook.com |

| From o-chloroaniline | o-chloroaniline, Trichloroacetaldehyde hydrate, Hydroxylamine hydrochloride, H2O2 | Cheap and available raw materials, avoids toxic cyanide, milder conditions. guidechem.com | Multi-step process. guidechem.com | 49% (total) guidechem.com |

Materials Science Applications Involving Dichlorobenzoate Derivatives

Derivatives of 2,3-dichlorobenzoic acid are increasingly recognized for their utility as versatile building blocks in materials science. chemimpex.comvulcanchem.com These compounds serve as crucial intermediates in the synthesis of a range of functional materials, including polymers, dyes, and specialty coatings. chemimpex.comvulcanchem.com The presence of the dichlorinated benzene ring imparts specific and desirable properties to the final materials.

One key application is in polymer science, where dichlorobenzoate derivatives can be incorporated into polymer formulations. This incorporation is reported to enhance properties such as thermal stability and chemical resistance, leading to more durable materials for demanding industrial applications. chemimpex.com The structural characteristics of these derivatives are also leveraged in the creation of complex molecules for use in ceramic coatings and dyes. vulcanchem.com

Furthermore, 2,3-dichlorobenzoic acid itself has been used in the synthesis of metal-organic complexes. Research into the preparation, structure, and thermal decomposition of copper(II) complexes with 2,3-dichlorobenzoic acid provides insight into their potential as precursors for new materials. tandfonline.com The study of such complexes is part of a broader field exploring advanced materials with tailored electronic, optical, or magnetic properties. ktu.lt The ability of dichlorobenzoate derivatives to participate in the formation of diverse molecular architectures, such as triazoles, further expands their potential applications in materials science. nih.gov